molecular formula C10H9FN2O B13595199 3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine

3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine

Cat. No.: B13595199
M. Wt: 192.19 g/mol
InChI Key: VLFWPNKCVRFLPJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability, biological activity, and binding affinity to molecular targets compared to other similar compounds . The specific substitution pattern also allows for more diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10_{10}H10_{10}F1_{1}N2_{2}O, with a molecular weight of approximately 192.20 g/mol. The presence of a fluorine atom and an isoxazole ring contributes to its unique chemical properties, enhancing its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to penetrate biological membranes, allowing it to modulate the activity of specific proteins involved in disease processes.

Biological Activities

Research indicates that compounds within the isoxazole family exhibit a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Potential : The compound has been explored for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50_{50} values indicating potent activity .
  • Mechanistic Insights : Flow cytometry assays indicated that the compound triggers apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(4-Chloro-2-methylphenyl)isoxazol-5-amineC10_{10}H10_{10}ClN2_{2}OChlorine atom may affect biological activity differently
5-MethylisoxazoleC5_{5}H5_{5}N1_{1}OLacks fluorine; different pharmacological profile
3-(4-Fluorophenyl)-5-methylisoxazoleC10_{10}H9_{9}F1_{1}N1_{1}OSimilar structure but lacks the methyl group

The presence of fluorine in this compound may enhance its lipophilicity and influence its interactions with biological targets compared to these similar compounds .

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. This includes:

  • In Vivo Studies : Evaluating the compound's efficacy in animal models to confirm its therapeutic potential.
  • Pharmacokinetics and Toxicology : Understanding how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

VLFWPNKCVRFLPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=C2)N)F

Origin of Product

United States

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